(3Z)-2-Propylpent-3-enoic acid

Vue d'ensemble

Description

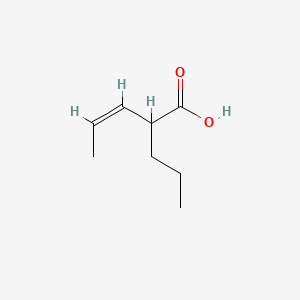

(3Z)-2-Propylpent-3-enoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid with a double bond in the Z-configuration at the third carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-Propylpent-3-enoic acid can be achieved through several methods. One common approach involves the use of alkenes and carboxylic acids as starting materials. The reaction typically requires a catalyst, such as palladium or platinum, to facilitate the addition of the carboxyl group to the alkene. The reaction conditions often include elevated temperatures and pressures to ensure the desired product is obtained in good yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of renewable feedstocks and green chemistry principles is also being explored to make the production process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

(3Z)-2-Propylpent-3-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids. Common reducing agents include hydrogen gas in the presence of a metal catalyst.

Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

Substitution: Alcohols or amines in the presence of acid catalysts

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Saturated carboxylic acids

Substitution: Esters, amides

Applications De Recherche Scientifique

(3Z)-2-Propylpent-3-enoic acid, also known as 3-ene-VPA, is a compound with applications in scientific research, particularly in biochemistry and pharmacology. It is a metabolite of valproic acid, an antiepileptic drug, and is being explored for its potential roles in various biological processes.

Scientific Research Applications

This compound as a building block

this compound serves as a building block in the synthesis of more complex chemical compounds. Its unique structure, featuring a propyl group and a double bond in the trans configuration, contributes to its biological activity and makes it valuable in various fields. The compound can undergo polymerization reactions due to the presence of the double bond, leading to the creation of larger molecular structures.

This compound in studies of biological systems

Studies have investigated the interactions of this compound with enzymes involved in fatty acid metabolism, as well as its influence on signaling pathways related to inflammation and cellular stress responses. It has also been suggested that it could modulate neurotransmitter release, impacting neurological functions.

This compound and cellular signaling pathways

Research indicates that this compound can activate peroxisome proliferator-activated receptor (PPAR) alpha and gamma, which are involved in regulating gene expression related to fat metabolism and inflammation. Further research is needed to determine the specific mechanisms by which this compound interacts with PPARs and the potential consequences for cellular function.

This compound and neuroprotective effects

this compound has been studied for potential neuroprotective effects. The compound may influence neurotransmitter systems and has been implicated in the modulation of mood and behavior, making it relevant in studies related to epilepsy and mood disorders.

This compound Compared to Similar Compounds

This compound shares structural similarities with branched-chain fatty acids. The table below summarizes the key features of comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Methylpentanoic Acid | Saturated fatty acid with a methyl branch | |

| 2-Hexenoic Acid | Unsaturated fatty acid with similar chain length | |

| 4-Methylhexanoic Acid | Branched-chain fatty acid with different branching |

Mécanisme D'action

The mechanism of action of (3Z)-2-Propylpent-3-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The double bond in the Z-configuration may also play a role in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3E)-2-Propylpent-3-enoic acid: The E-isomer of the compound, differing in the configuration of the double bond.

2-Propylpentanoic acid: A saturated analog without the double bond.

2-Propylhexanoic acid: A homolog with an additional carbon atom in the chain.

Uniqueness

(3Z)-2-Propylpent-3-enoic acid is unique due to its specific Z-configuration, which can influence its chemical reactivity and biological interactions. This configuration may result in different physical properties and biological activities compared to its E-isomer and other analogs.

Activité Biologique

(3Z)-2-Propylpent-3-enoic acid, with the molecular formula C8H14O2, is a carboxylic acid characterized by a double bond in the Z-configuration at the third carbon atom. This unique configuration influences its chemical reactivity and biological interactions, making it a subject of interest in various fields of research.

The synthesis of this compound can be achieved through several methods, often involving alkenes and carboxylic acids as starting materials. Catalysts like palladium or platinum are typically required to facilitate the addition of the carboxyl group to the alkene under elevated temperatures and pressures. In industrial settings, continuous flow reactors may optimize production efficiency while adhering to green chemistry principles.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially influencing their activity. The Z-configuration may also enhance its binding affinity and specificity compared to other isomers.

Biological Activity

Recent studies have highlighted several key areas where this compound exhibits notable biological activity:

- Antioxidant Properties : Research indicates that this compound can exhibit antioxidant effects, which may help mitigate oxidative stress in biological systems.

- Cardiovascular Effects : A study involving mice demonstrated that this compound could influence cardiac health by modulating metabolic pathways related to myocardial ischemia and fibrosis. The compound was found to affect serum levels of biomarkers such as creatine phosphokinase-MB (CK-MB) and cardiac troponin T (cTnT), indicating its potential role in heart disease management .

- Enzyme Interaction : The compound's carboxylic acid group allows it to participate in various biochemical reactions, including acting as a substrate or inhibitor for specific enzymes, thereby influencing metabolic processes in cells.

Study on Cardiovascular Health

In a study focused on coronary heart disease (CHD) using a mouse model, this compound was administered alongside traditional treatments. The results indicated significant reductions in myocardial damage markers and improvements in cardiac function metrics when compared to control groups. Histopathological analysis revealed reduced necrosis and fibrosis in myocardial tissues, suggesting that the compound may exert protective effects against cardiac stressors .

| Biomarker | Control Group | Tanshi Group | HTCSD Group |

|---|---|---|---|

| CK-MB | Low | High | Moderate |

| cTnT | Low | High | Moderate |

| LDH | Low | High | Moderate |

| Oxidized LDL | Low | High | Moderate |

Propriétés

IUPAC Name |

(Z)-2-propylpent-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMAHJABDOHPDJ-HYXAFXHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=CC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(/C=C\C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.